molecular formula C14H14Cl2FN3O2 B5565176 3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B5565176
M. Wt: 346.2 g/mol
InChI Key: GGQQZDBMIDSUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of spirocyclic lactam, which is a class of compounds that has shown promise in various fields of research.

Scientific Research Applications

Antimicrobial and Detoxification Applications

A study on N-halamine-coated cotton, which utilized a related N-halamine precursor for coating cotton fabrics, demonstrates the potential of such compounds in antimicrobial and detoxification applications. The chlorinated fabrics showed significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these fabrics were used to oxidize chemical mustard simulants to less toxic derivatives, showcasing their application in detoxification (Ren et al., 2009).

Supramolecular Chemistry

Research on fluorinated cyclohexane-5-spirohydantoin derivatives, such as 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione and its fluorinated analogs, reveals their role in forming hydrogen-bonded supramolecular structures. These compounds generate three-dimensional networks through various intermolecular interactions, indicating their utility in the design of new materials with specific structural and functional properties (Simić et al., 2021).

Anticonvulsant Activity

The synthesis and testing of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives containing fluoro or trifluoromethyl substituents have demonstrated notable anticonvulsant activities. This suggests the potential of structurally similar compounds in developing new anticonvulsant drugs. These compounds have shown effectiveness in both the maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests (Obniska et al., 2006).

Crystal Structure Determination

The study and determination of crystal structures of compounds with a spirohydantoin framework, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, provide valuable insights into their molecular conformations. These findings are crucial for understanding the physicochemical properties and potential reactivity of such compounds, which could be applied in material science and pharmaceuticals (Manjunath et al., 2011).

properties

IUPAC Name

3-[(2,3-dichloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2FN3O2/c15-9-1-2-10(17)8(11(9)16)7-20-12(21)14(19-13(20)22)3-5-18-6-4-14/h1-2,18H,3-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQQZDBMIDSUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)N(C(=O)N2)CC3=C(C=CC(=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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